N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]pyrrolidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-24(23,21-11-5-6-12-21)19-15-8-2-1-7-14(15)16-13-20-10-4-3-9-17(20)18-16/h1-2,7-8,13,19H,3-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTHSUCKOVTFQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydroimidazo[1,2-a]pyridine moiety linked to a phenyl group and a pyrrolidine sulfonamide. Its chemical formula is represented as:
This unique structure contributes to its interaction with biological targets, which is crucial for its therapeutic potential.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds in the tetrahydroimidazo[1,2-a]pyridine series. For instance:
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays were performed on various bacterial strains, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. These studies indicated significant antimicrobial activity against multidrug-resistant pathogens, suggesting that derivatives of this compound could serve as potential candidates for new antimicrobial agents .
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| E. coli | 32 | 64 |
| K. pneumoniae | 16 | 32 |
| P. aeruginosa | 8 | 16 |
Anticancer Activity
The anticancer potential of similar sulfonamide derivatives has been explored through various in vitro studies. A study focused on the synthesis of new imidazo[1,2-a]pyridazine derivatives demonstrated promising anticancer activity against several cancer cell lines. The mechanism of action appears to involve the inhibition of specific cellular pathways that are critical for tumor growth and proliferation .
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The results from these studies indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects against cancer cells.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Compounds in this class have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Disruption of Biofilm Formation : Some studies indicate that these compounds can disrupt biofilm formation in pathogenic bacteria, enhancing their effectiveness against infections associated with biofilms .
- Induction of Apoptosis : Research suggests that certain derivatives can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
Case Studies and Research Findings
A notable case study involved the synthesis and biological evaluation of a series of tetrahydroimidazo[1,2-a]pyridine derivatives. The study found that modifications to the sulfonamide group significantly influenced both antimicrobial and anticancer activities. The most active compounds were subjected to further molecular docking studies to predict their binding affinities to target proteins involved in bacterial resistance and cancer progression .
Scientific Research Applications
Antibacterial Activity
Research has indicated that derivatives of tetrahydroimidazo[1,2-a]pyridine exhibit significant antibacterial properties. For instance, compounds derived from this structure have shown effectiveness against various Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . The incorporation of the pyrrolidine sulfonamide moiety may enhance the antibacterial efficacy by improving membrane permeability and targeting bacterial enzymes.
Antifungal Activity
Studies on related compounds have demonstrated selective antifungal activity against several pathogenic fungi. The synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives has been linked to promising antifungal effects . The sulfonamide component may play a role in disrupting fungal cell wall synthesis or function, thus providing a therapeutic avenue for treating fungal infections.
Anticancer Potential
The unique structural attributes of N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-1-sulfonamide suggest potential anticancer applications. Compounds with imidazo[1,2-a]pyridine cores have been associated with inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines . The mechanism may involve interference with DNA synthesis or modulation of signaling pathways critical for tumor growth.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
(a) Tetrahydroimidazo[1,2-a]pyridine Carboxamides
- Compounds: (R,S)-N-((S,R)-6-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide and its stereoisomer (Z2776419998) .
- Comparison: These isomers retain the tetrahydroimidazo[1,2-a]pyridine core but substitute the phenyl-pyrrolidine sulfonamide group with carboxamide-linked aminotetrahydronaphthalene. Carboxamides generally exhibit strong hydrogen-bonding capacity, which may enhance target engagement (e.g., CFTR modulation implied in ). In contrast, the sulfonamide group in the target compound could offer improved metabolic stability and solubility due to its higher acidity and polarity.
(b) Ester-Functionalized Derivatives
- Compounds: Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) . Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) .
- Comparison: These derivatives incorporate ester and nitrophenyl groups, resulting in lower yields (51–55%) and higher melting points (215–245°C) compared to typical sulfonamides. The target compound’s pyrrolidine sulfonamide likely improves water solubility over the hydrophobic ester groups in 2d and 1l. Additionally, the absence of electron-withdrawing nitro or cyano substituents in the target compound may reduce steric hindrance for target binding.
Sulfonamide-Containing Analogues
(a) Ethylsulfonyl-Substituted Derivatives
- Compound: 2-Bromo-1-(3-ethylsulfonyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanone (, Step 3) .
- Comparison: The ethylsulfonyl group in this derivative differs from the pyrrolidine sulfonamide in the target compound. Ethylsulfonyl groups are less bulky but may offer weaker hydrogen-bonding capacity. The synthetic yield (35.24%) for this intermediate is moderate, suggesting comparable synthetic challenges to the target compound.
(b) Enzyme Inhibitors with Hydroxyl Substituents
- Compound : N-[(5R,6R,7R,8S)-6,7-Dihydroxy-5-(hydroxymethyl)-2-phenethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]-3-sulfanylpropanamide (GlcNAcstatin F) .
- Comparison : GlcNAcstatin F features multiple hydroxyl and sulfanyl groups, likely targeting glycosidases via hydrogen bonding. The target compound’s pyrrolidine sulfonamide lacks hydroxyls but may compensate with sulfonamide’s strong electron-withdrawing effects, favoring interactions with basic residues in enzyme active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
